4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide
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Overview
Description
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the class of pyrazoles and is characterized by the presence of a dichlorobenzoyl group, a piperidinyl group, and a pyrazolidine carboxamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with piperidin-4-ylpyrazolidine-3-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antineoplastic agent due to its ability to inhibit cyclin-dependent kinases.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing their interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer research, where CDK inhibition can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamide
- 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide
Uniqueness
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs sets it apart from other similar compounds, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C16H21Cl2N5O2 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide |
InChI |
InChI=1S/C16H21Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,9,12,14,19-20,23H,4-8H2,(H,21,25)(H,22,24) |
InChI Key |
POHVHVZXJUDIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2C(CNN2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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